molecular formula C10H9NO4S B2451852 5-Methanesulfonyl-1H-indole-3-carboxylic acid CAS No. 1554072-83-1

5-Methanesulfonyl-1H-indole-3-carboxylic acid

Cat. No.: B2451852
CAS No.: 1554072-83-1
M. Wt: 239.25
InChI Key: AFEUOABSCCVYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-1H-indole-3-carboxylic acid typically involves the reaction of indole derivatives with methanesulfonyl chloride under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound.

Scientific Research Applications

5-Methanesulfonyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonyl-1H-indole-3-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

5-methylsulfonyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-16(14,15)6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEUOABSCCVYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.